molecular formula C10H14F2O2 B2390713 Methyl 8,8-difluorobicyclo[5.1.0]octane-4-carboxylate CAS No. 2225136-27-4

Methyl 8,8-difluorobicyclo[5.1.0]octane-4-carboxylate

Cat. No.: B2390713
CAS No.: 2225136-27-4
M. Wt: 204.217
InChI Key: USHAFHHHKFOPDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 8,8-difluorobicyclo[5.1.0]octane-4-carboxylate is a chemical compound with the molecular formula C10H14F2O2 and a molecular weight of 204.22 g/mol . This compound is characterized by its bicyclic structure, which includes two fluorine atoms and a carboxylate ester group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of Methyl 8,8-difluorobicyclo[5.1.0]octane-4-carboxylate typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl 8,8-difluorobicyclo[5.1.0]octane-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

Methyl 8,8-difluorobicyclo[5.1.0]octane-4-carboxylate is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.

    Industry: It finds applications in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 8,8-difluorobicyclo[5.1.0]octane-4-carboxylate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain enzymes and receptors, influencing their activity. The bicyclic structure provides rigidity, which can affect the compound’s overall bioactivity and stability .

Comparison with Similar Compounds

Methyl 8,8-difluorobicyclo[5.1.0]octane-4-carboxylate can be compared with similar compounds such as:

The uniqueness of Methyl 8,8-difluorobicyclo[51

Properties

IUPAC Name

methyl 8,8-difluorobicyclo[5.1.0]octane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F2O2/c1-14-9(13)6-2-4-7-8(5-3-6)10(7,11)12/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHAFHHHKFOPDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2C(C2(F)F)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.